molecular formula C18H15N3OS2 B2397903 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol CAS No. 345237-59-4

1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

Cat. No. B2397903
CAS RN: 345237-59-4
M. Wt: 353.46
InChI Key: SJCOIVQDARNKDO-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol, also known as BTP, is a novel synthetic compound that has been studied for its potential applications in the fields of science, medicine, and industry. BTP is a heterocyclic compound that is composed of a benzothiazole ring and a pyrazole ring. It has been shown to have a number of unique properties that make it a promising candidate for a variety of applications.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol has been studied for its potential applications in the fields of science and medicine. In particular, it has been studied for its potential use as a therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential use as an anti-inflammatory agent, as well as an antimicrobial agent. Additionally, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol has been studied for its potential use as a catalyst in the synthesis of organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the regulation of cellular processes. Specifically, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays an important role in inflammation and other cellular processes. Additionally, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol has been shown to inhibit the activity of other enzymes involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol have been studied in a number of animal and cell-based studies. In animal studies, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol has been shown to reduce inflammation, inhibit tumor growth, and reduce the risk of certain types of cancer. In cell-based studies, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular processes, such as COX-2. Additionally, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol has been shown to inhibit the activity of other enzymes involved in the regulation of cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications. Additionally, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are also some limitations to using 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol in laboratory experiments. For example, 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is not soluble in water, making it difficult to use in certain types of experiments. Additionally, the mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is not yet fully understood, making it difficult to predict its effects in certain types of experiments.

Future Directions

The potential applications of 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol are still being explored. Some potential future directions for research include the development of new therapeutic agents for the treatment of cancer and other diseases, the development of new catalysts for the synthesis of organic molecules, and the exploration of its potential use as an anti-inflammatory agent. Additionally, further research is needed to better understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol and to identify other potential applications. Finally, further research is needed to explore the potential toxicity of 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol and to determine the optimal dosage for various applications.

Synthesis Methods

1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the use of a number of reagents. The first step is the formation of the benzothiazole ring, which is achieved by reacting p-toluenesulfonyl chloride with 2-aminobenzothiazole. This reaction is followed by the condensation of the benzothiazole ring with 4-methylphenylthiomethylpyrazole to form the 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol molecule.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-12-6-8-14(9-7-12)23-11-13-10-17(22)21(20-13)18-19-15-4-2-3-5-16(15)24-18/h2-10,20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKLNGFBQOOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

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